7,18-Dihydroxykaurenolide
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Overview
Description
7,18-Dihydroxykaurenolide is a diterpene lactone, a class of organic compounds known for their diverse biological activities. This compound is characterized by its unique structure, which includes two hydroxyl groups at positions 7 and 18. It is primarily used in scientific research related to life sciences .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 7,18-Dihydroxykaurenolide involves several synthetic routes. One common method includes the hydroxylation of kaurenoic acid derivatives. The reaction conditions typically involve the use of oxidizing agents such as hydrogen peroxide or osmium tetroxide in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound is less common due to its primary use in research. it can be synthesized in bulk through chemical synthesis methods involving the hydroxylation of kaurenoic acid derivatives .
Chemical Reactions Analysis
Types of Reactions
7,18-Dihydroxykaurenolide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, forming deoxy derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, osmium tetroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents like thionyl chloride, alkylating agents
Major Products
The major products formed from these reactions include 7-hydroxykaurenolide, 18-hydroxykaurenolide, and their corresponding esters and deoxy derivatives .
Scientific Research Applications
7,18-Dihydroxykaurenolide is widely used in scientific research due to its biological activities. Some of its applications include:
Chemistry: Used as a precursor in the synthesis of other diterpene lactones.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 7,18-Dihydroxykaurenolide involves its interaction with various molecular targets and pathways. It is known to modulate signaling pathways related to inflammation and cell proliferation. The compound can inhibit the activity of certain enzymes and receptors, leading to its biological effects .
Comparison with Similar Compounds
7,18-Dihydroxykaurenolide is unique due to its specific hydroxylation pattern. Similar compounds include:
7-Hydroxykaurenolide: Lacks the hydroxyl group at position 18.
18-Hydroxykaurenolide: Lacks the hydroxyl group at position 7.
7,18-Dihydroxy-18-norkaurenolide: A derivative with a similar structure but different functional groups
These compounds share some biological activities but differ in their specific effects and applications.
Properties
CAS No. |
7758-47-6 |
---|---|
Molecular Formula |
C20H28O4 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
(1S,2S,5R,8R,9R,10R,13R,17S)-9-hydroxy-13-(hydroxymethyl)-1-methyl-6-methylidene-11-oxapentacyclo[8.6.1.15,8.02,8.013,17]octadecan-12-one |
InChI |
InChI=1S/C20H28O4/c1-11-8-20-9-12(11)4-5-13(20)18(2)6-3-7-19(10-21)15(18)14(16(20)22)24-17(19)23/h12-16,21-22H,1,3-10H2,2H3/t12-,13+,14-,15+,16+,18+,19+,20+/m1/s1 |
InChI Key |
RDUNXXWNAKBVER-AJHBJYRYSA-N |
Isomeric SMILES |
C[C@@]12CCC[C@@]3([C@H]1[C@H]([C@@H]([C@]45[C@H]2CC[C@H](C4)C(=C)C5)O)OC3=O)CO |
SMILES |
CC12CCCC3(C1C(C(C45C2CCC(C4)C(=C)C5)O)OC3=O)CO |
Canonical SMILES |
CC12CCCC3(C1C(C(C45C2CCC(C4)C(=C)C5)O)OC3=O)CO |
melting_point |
215-217°C |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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